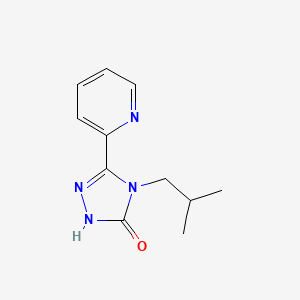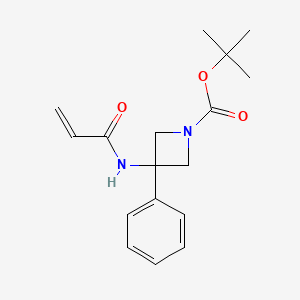
1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized using a specific method and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Reddy et al. (2003) explored the synthesis and antimicrobial activity of N-substituted ureas, highlighting the methodological advancements in creating compounds with potential biological applications. The research demonstrated the compounds' moderate antimicrobial activity, indicating their utility in developing new antimicrobials (Reddy, C. S. Reddy, & Venugopal, 2003).
Enzymatic Acylation in Green Chemistry
Simeó et al. (2009) investigated the regioselective enzymatic acylation of nucleosides in 2-methyltetrahydrofuran, a greener alternative to traditional solvents like THF. This study provides a proof-of-concept for the use of greener solvents in biotransformations, potentially reducing the environmental impact of chemical processes (Simeó, Sinisterra, & Alcántara, 2009).
Molecular Sensing and Tautomerism
Kwiatkowski et al. (2019) designed and prepared derivatives to study the conformational equilibrium and tautomerism in urea moieties, revealing new possibilities in molecular sensing. Their findings suggest that these compounds can be used to detect molecular changes, potentially impacting diagnostic methodologies (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Lithiation and Substitution Reactions
Research by Smith et al. (2013) on the lithiation of pyridine derivatives provides insights into the synthesis of substituted derivatives, offering a pathway for creating diverse chemical entities for further study in various applications, including pharmaceuticals and materials science (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Anion Binding and Sensing
Jordan et al. (2010) developed fluorescent pyrid-2-yl ureas capable of binding strong organic acids, showcasing the potential for these compounds in anion detection and sensing. This work underlines the utility of such compounds in developing new sensors for environmental or biological monitoring (Jordan, Boyle, Sargent, & Allen, 2010).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-(oxolan-2-ylmethyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-20-10-8-18(12-13-4-6-16-7-5-13)15(19)17-11-14-3-2-9-21-14/h4-7,14H,2-3,8-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJOZQNRSNQKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



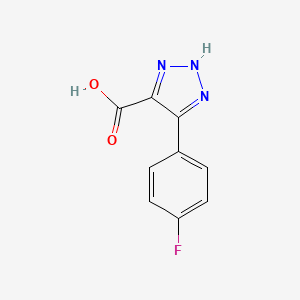

![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)
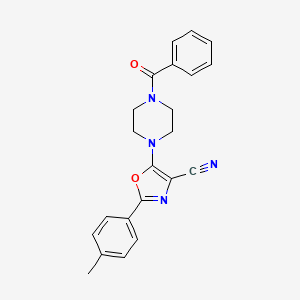
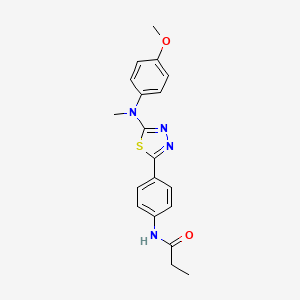
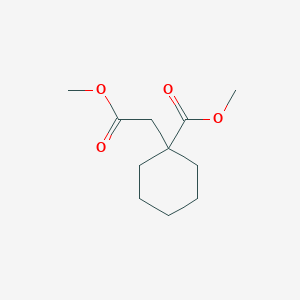
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
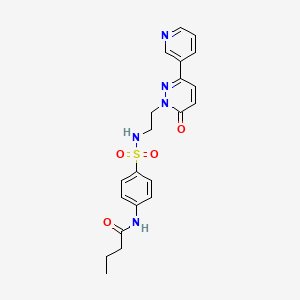

![1,4-Dioxaspiro[4.5]decan-8-yl (2S,3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B2986659.png)
